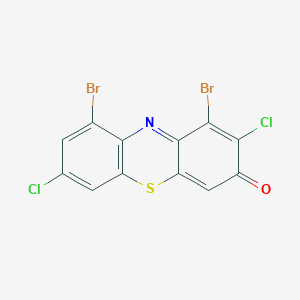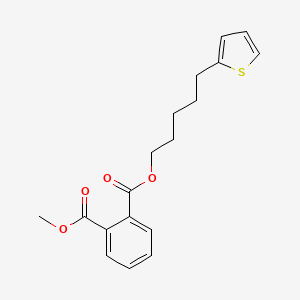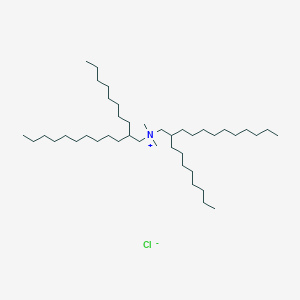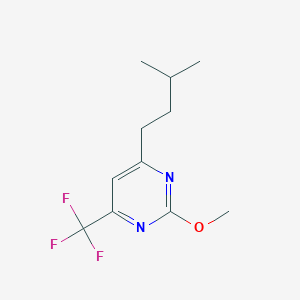
2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by the presence of a methoxy group, a 3-methylbutyl side chain, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with 3-methylbutyl halide in the presence of a base to introduce the 3-methylbutyl group. The methoxy group can be introduced via methylation of a hydroxyl group on the pyrimidine ring using methyl iodide and a base. The trifluoromethyl group is often introduced through radical trifluoromethylation using reagents like trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under radical conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Trifluoromethyl iodide with a radical initiator like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy and 3-methylbutyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(3-methylbutyl)-6-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.
2-Methoxy-4-(3-methylbutyl)-6-chloropyrimidine: Similar structure but has a chlorine atom instead of the trifluoromethyl group.
Uniqueness
2-Methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical applications where these properties are desirable .
Properties
CAS No. |
62773-01-7 |
|---|---|
Molecular Formula |
C11H15F3N2O |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
2-methoxy-4-(3-methylbutyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H15F3N2O/c1-7(2)4-5-8-6-9(11(12,13)14)16-10(15-8)17-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
UZTRDRVZAOKNRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=NC(=N1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


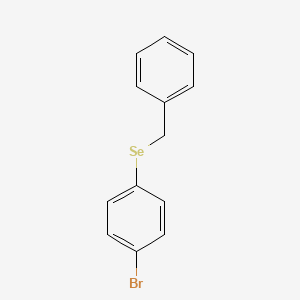
![7-Chloro-1,2,3,4,5,6-hexaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14529841.png)
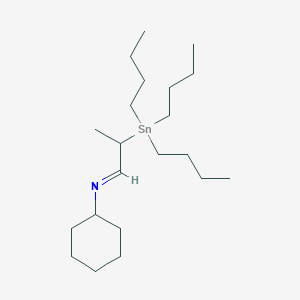
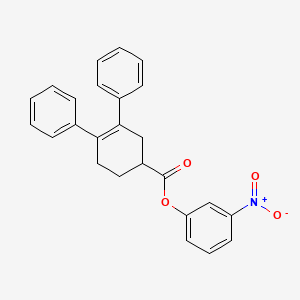
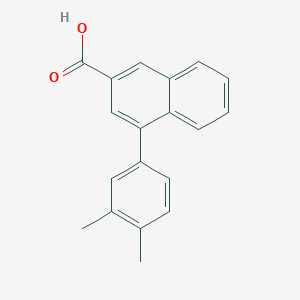
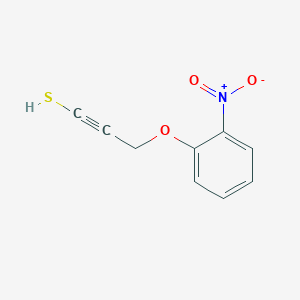
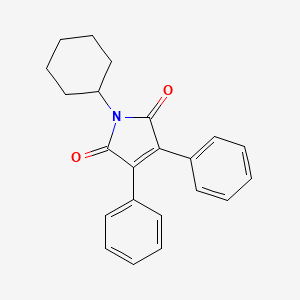
![Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-YL]heptanoate](/img/structure/B14529880.png)
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate](/img/structure/B14529882.png)
![(4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14529885.png)
![N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide](/img/structure/B14529886.png)
